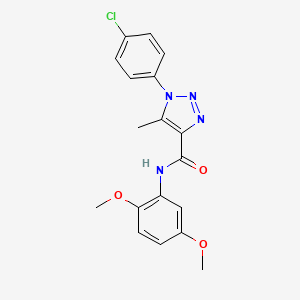

1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide group linked to a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₇ClN₄O₃, with a molecular weight of approximately 380.81 g/mol . The structural uniqueness arises from the synergistic effects of the chlorine atom (electron-withdrawing) and methoxy groups (electron-donating), which influence electronic distribution, solubility, and biological interactions .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)13-6-4-12(19)5-7-13)18(24)20-15-10-14(25-2)8-9-16(15)26-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQWUXRBPOYQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in oncology and antimicrobial research. Its unique structure includes a triazole ring and various aromatic substituents, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.10 g/mol. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It may bind to specific receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives, including this compound. For instance, derivatives structurally related to this compound have shown significant antiproliferative activity against various cancer cell lines.

Case Study : A study reported that related triazole compounds exhibited IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain triazole derivatives exhibit notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study : Specific derivatives showed effective inhibition with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Comparative Analysis of Biological Activity

The biological activity of 1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds based on their structural components and observed activities.

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This Compound | Contains both 4-chlorophenyl and 2,5-dimethoxyphenyl groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 4-chlorophenyl group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks dimethoxyphenyl group | Variable activity depending on other substituents | Variable antimicrobial effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Similar Triazole Derivatives

Key Observations:

Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius enhances van der Waals interactions but reduces solubility compared to chlorine .

Methoxy Positioning : 2,5-Dimethoxy (target compound) improves planar stacking with aromatic enzyme pockets, whereas 3,4-dimethoxy () may hinder binding due to steric clashes.

Trifluoromethyl Groups : Introduce strong electron-withdrawing effects, enhancing resistance to oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions. For example:

Step 1 : Formation of the triazole ring via CuAAC using 4-chlorophenyl azide and a propargyl precursor under inert conditions (N₂ atmosphere) .

Step 2 : Amide coupling with 2,5-dimethoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or DMSO at 0–25°C .

- Optimization : Solvent polarity (e.g., DMSO vs. acetonitrile) and catalyst loading (e.g., 5–10 mol% CuI) significantly impact yield. Reaction progress is monitored via TLC and confirmed by LC-MS .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm; methoxy groups at δ 3.7–3.9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 413.12) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What preliminary biological activities have been reported for structurally analogous triazole derivatives?

- Key Findings :

| Analog Substituents | Activity (IC₅₀/EC₅₀) | Assay Type | Source |

|---|---|---|---|

| 4-Fluorophenyl, pyridinyl | 12 µM (Cancer cells) | MTT assay | |

| 3-Chlorophenyl, furanyl | 8 µg/mL (Antifungal) | Broth microdilution |

- Triazoles with electron-withdrawing groups (e.g., Cl, F) show enhanced cytotoxicity due to improved target binding .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) influence structure-activity relationships (SAR) in triazole derivatives?

- SAR Insights :

- Chlorophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., cytochrome P450) .

- Methoxy Groups : Improve solubility but may reduce binding affinity due to steric hindrance .

- Pyridine Moieties : Introduce hydrogen-bonding sites, critical for kinase inhibition .

- Experimental Validation : Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Approach :

Standardized Assays : Replicate assays under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability .

Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism .

Target Validation : CRISPR knockouts or siRNA silencing confirm whether observed activity is target-specific .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .

- Outcome : Predict binding free energies (ΔG) and hotspot residues (e.g., Lys721 in EGFR) for mutagenesis validation .

Q. What experimental designs optimize yield and purity in large-scale synthesis?

- DOE Approaches :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | +25% yield |

| Catalyst (CuI) | 7.5 mol% | +15% purity |

| Solvent (DMSO) | Anhydrous, 0.5 M | Prevents hydrolysis |

- Use response surface methodology (RSM) to identify interactions between variables .

Data Contradictions and Resolution

Q. Why do some studies report potent antifungal activity while others show negligible effects?

- Hypothesis : Strain-specific resistance or differential expression of target enzymes (e.g., fungal CYP51 isoforms) .

- Resolution :

- Genomic Profiling : Sequence fungal strains to correlate activity with target gene polymorphisms.

- Enzyme Inhibition Assays : Directly measure triazole binding to purified CYP51 via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.